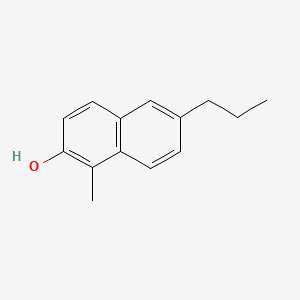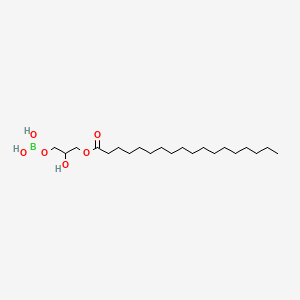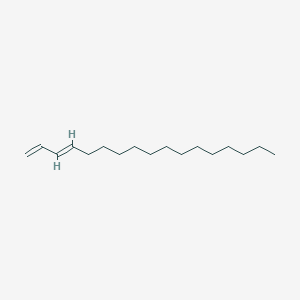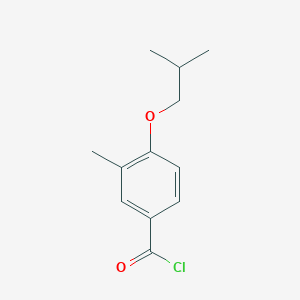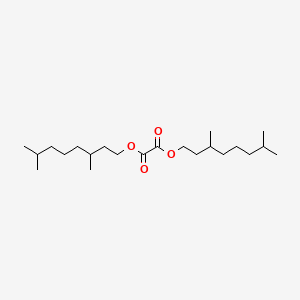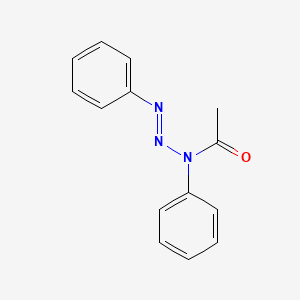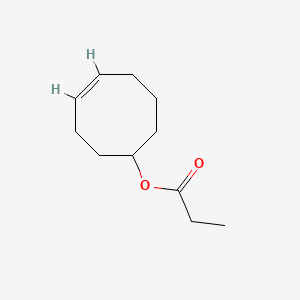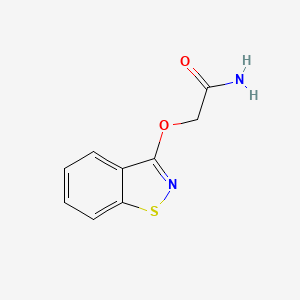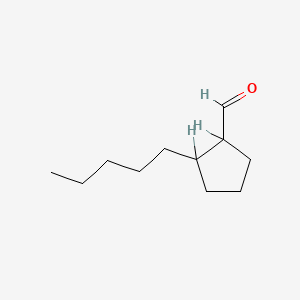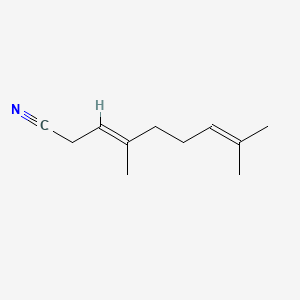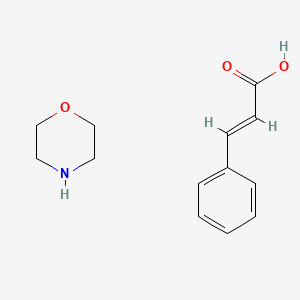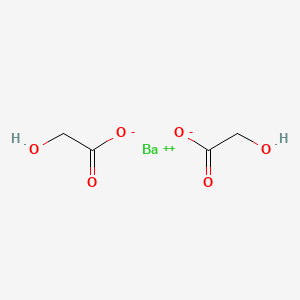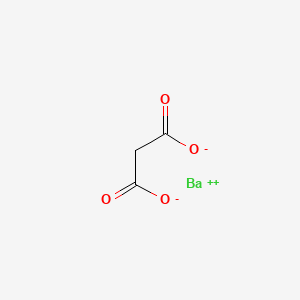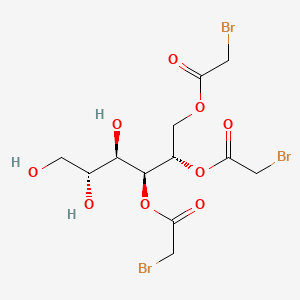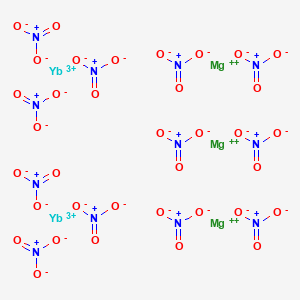
Trimagnesium diytterbium dodecanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimagnesium diytterbium dodecanitrate is a complex inorganic compound with the molecular formula Mg₃Yb₂(NO₃)₁₂ It is composed of magnesium, ytterbium, and nitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimagnesium diytterbium dodecanitrate typically involves the reaction of magnesium nitrate and ytterbium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ 3 \text{Mg(NO}_3\text{)}_2 + 2 \text{Yb(NO}_3\text{)}_3 \rightarrow \text{Mg}_3\text{Yb}_2(\text{NO}3\text{)}{12} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale mixing of magnesium and ytterbium nitrates in reactors. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where the ytterbium ions can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The nitrate ions in the compound can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize ytterbium ions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used to reduce ytterbium ions.
Substitution Reactions: Ammonium chloride or sodium sulfate can be used to substitute nitrate ions.
Major Products Formed:
Oxidation: Formation of ytterbium oxides.
Reduction: Formation of ytterbium metal or lower oxidation state compounds.
Substitution: Formation of magnesium and ytterbium salts with different anions.
Scientific Research Applications
Trimagnesium diytterbium dodecanitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other magnesium and ytterbium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to the presence of ytterbium.
Medicine: Explored for its potential use in targeted drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of trimagnesium diytterbium dodecanitrate involves the interaction of its constituent ions with molecular targets. The magnesium ions can interact with enzymes and proteins, influencing various biochemical pathways. Ytterbium ions can act as contrast agents in imaging techniques due to their high atomic number, which enhances image contrast.
Comparison with Similar Compounds
Trimagnesium dicitrate: A compound with similar magnesium content but different anionic composition.
Ytterbium nitrate: Contains ytterbium and nitrate ions but lacks magnesium.
Magnesium nitrate: Contains magnesium and nitrate ions but lacks ytterbium.
Uniqueness: Trimagnesium diytterbium dodecanitrate is unique due to the combination of magnesium and ytterbium ions, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a compound of significant interest.
Properties
CAS No. |
93893-25-5 |
|---|---|
Molecular Formula |
Mg3N12O36Yb2 |
Molecular Weight |
1163.1 g/mol |
IUPAC Name |
trimagnesium;ytterbium(3+);dodecanitrate |
InChI |
InChI=1S/3Mg.12NO3.2Yb/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |
InChI Key |
NDERFYBFRURXQF-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Yb+3].[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


